

Technical Guide: TBK1/IKK ϵ -IN-6 – Chemical Structure & Molecular Characterization

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Compound of Interest

Compound Name: *Tbk1/ikk|A-IN-6*

Cat. No.: *B12415270*

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Executive Summary

TBK1/IKK ϵ -IN-6 (CAS: 2306877-20-1) is a potent, dual small-molecule inhibitor targeting TANK-binding kinase 1 (TBK1) and I κ B kinase- ϵ (IKK ϵ). Originally identified as Example 110 in patent WO2019079373 A1, this compound represents a significant tool for interrogating the STING-TBK1-IRF3 signaling axis, a critical pathway in innate immunity and immuno-oncology.

This guide provides the definitive physicochemical data, structural analysis, and validated experimental protocols required for the rigorous application of TBK1/IKK ϵ -IN-6 in preclinical research.

Chemical Identity & Physicochemical Properties[1] [2][3][4]

The following data constitutes the core chemical specification for TBK1/IKK ϵ -IN-6. Ensure all commercial batches are validated against these parameters using LC-MS and NMR prior to biological testing.

Table 1: Chemical Specifications

Parameter	Specification
Common Name	TBK1/IKKε-IN-6
Synonyms	Example 110 (WO2019079373); TBK1-IN-6
CAS Number	2306877-20-1
Molecular Weight	622.67 g/mol
Molecular Formula	C ₃₁ H ₃₆ F ₂ N ₈ O ₄
IUPAC Name	2-[3,3-difluoro-1-[(2R)-2-hydroxypropanoyl]piperidin-4-yl]oxy-5-[2-[[5-[(2R)-2,4-dimethylpiperazin-1-yl]-6-methoxypyridin-2-yl]amino]pyrimidin-4-yl]benzotrile
Solubility	DMSO (≥ 10 mM); Insoluble in water
Purity Requirement	>98% (HPLC) for cellular assays

Structural Representation

SMILES String: COC1=C(N2C)C)C=CC(NC3=NC=CC(C4=CC(C#N)=C(C=C4)OC5C(F)(CN(CC5)C(C)=O)F)=N3)=N1

InChIKey: ZYYSJDLMODJVDG-FUHTXCMSA-N

Structural Analysis & Mechanism of Action[6]

Pharmacophore Breakdown

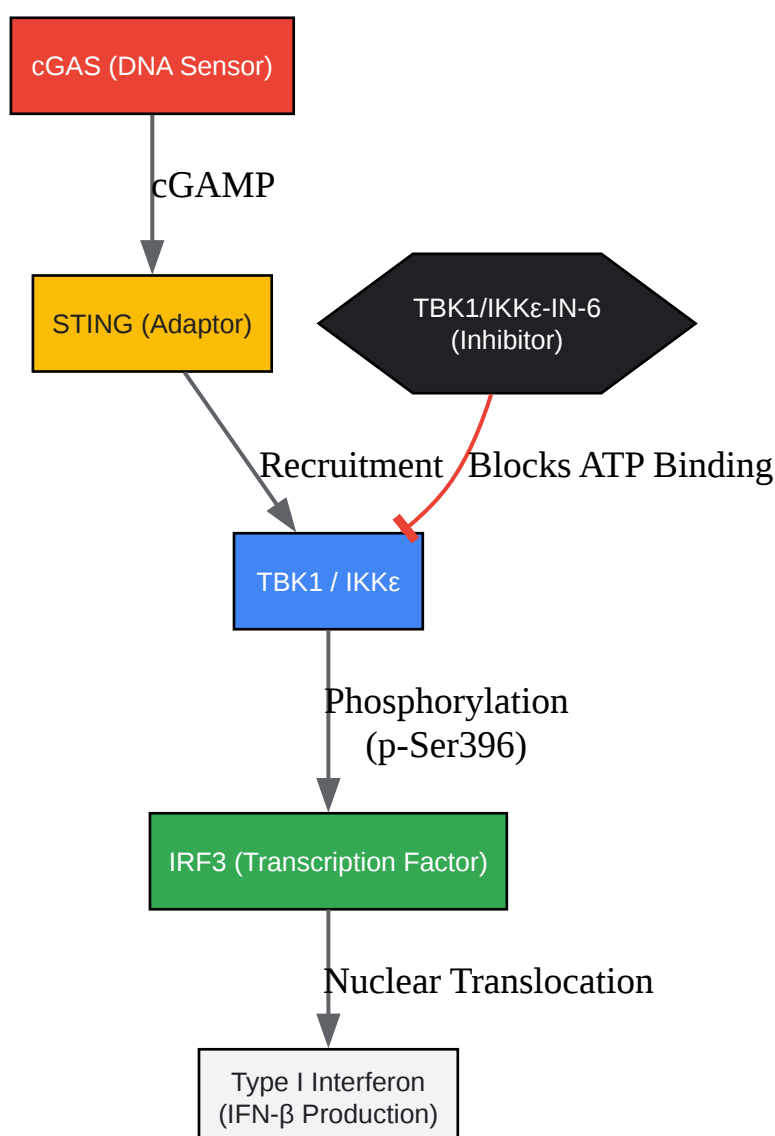
TBK1/IKKε-IN-6 utilizes a pyrimidine scaffold to anchor into the ATP-binding pocket of the kinase. Its high potency (<100 nM IC₅₀) is derived from specific structural motifs:

- **Pyrimidine Core:** Forms the hinge-binding motif essential for ATP-competitive inhibition.
- **Benzonitrile Moiety:** Likely occupies the hydrophobic back pocket, enhancing selectivity over other kinases.

- Difluoropiperidine Ring: A specialized linker that modulates metabolic stability and positions the solvent-exposed tail.
- Chiral Piperazine Tail: Increases aqueous solubility and likely interacts with the ribose-binding region or solvent front.

Signaling Pathway Context

TBK1/IKK ϵ -IN-6 acts downstream of cytosolic DNA sensors (cGAS/STING) and RNA sensors (RIG-I/MAVS). By inhibiting TBK1 autophosphorylation (Ser172) and subsequent IRF3 phosphorylation, it blocks the induction of Type I Interferons (IFN-I).



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Figure 1: Mechanism of Action. TBK1/IKK ϵ -IN-6 intercepts the pathway at the kinase level, preventing IRF3 activation.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended. These assays validate the compound's activity in vitro and in cellular models.

Protocol A: In Vitro TBK1 Kinase Assay (ADP-Glo)

Objective: Determine the IC₅₀ of TBK1/IKK ϵ -IN-6 against recombinant TBK1 enzyme.

Materials:

- Recombinant human TBK1 (e.g., residues 1–729).
- Substrate: IRF3 peptide or generic MBP (Myelin Basic Protein).
- ADP-Glo™ Kinase Assay Kit (Promega).
- Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA.

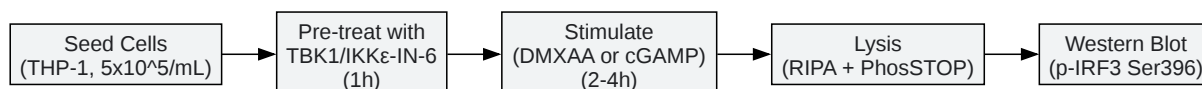
Workflow:

- Compound Prep: Prepare 3-fold serial dilutions of TBK1/IKK ϵ -IN-6 in DMSO (Start: 10 μ M).
- Enzyme Mix: Dilute TBK1 enzyme to 2 nM in Assay Buffer. Dispense 2 μ L/well into a 384-well white plate.
- Inhibitor Addition: Add 50 nL of compound dilution. Incubate for 15 min at RT.
- Substrate Start: Add 2 μ L of ATP (10 μ M) + Substrate (0.2 μ g/ μ L) mix.
- Reaction: Incubate for 60 min at RT.
- Detection: Add 4 μ L ADP-Glo™ Reagent (40 min incubation) followed by 8 μ L Kinase Detection Reagent (30 min incubation).
- Read: Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol B: Cellular IRF3 Phosphorylation Assay

Objective: Validate target engagement in cells (e.g., THP-1 or RAW 264.7 macrophages).

Workflow Visualization:



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Figure 2: Cellular Validation Workflow. Critical timing ensures capture of peak phosphorylation events.

Detailed Steps:

- Seeding: Plate THP-1 cells in RPMI-1640 + 10% FBS. Differentiate with PMA if adherent phenotype is required.
- Inhibitor Treatment: Treat cells with TBK1/IKK ϵ -IN-6 (0.1 – 10 μ M) for 1 hour prior to stimulation. Include a DMSO control.[1]
- Stimulation: Induce the pathway using a STING agonist (e.g., 2'3'-cGAMP, 10 μ g/mL) or dsDNA (e.g., poly(dA:dT)) transfection.
- Lysis: After 3 hours, wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease/phosphatase inhibitors.
- Readout: Perform Western Blotting.
 - Primary Target: Phospho-IRF3 (Ser396) – Signal should decrease dose-dependently.
 - Loading Control: Total TBK1 or β -Actin.

References

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